(meso-Tetraphenylporphyrinato)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphyrinato)palladium typically involves the reaction of tetraphenylporphyrin (H2TPP) with a palladium salt, such as palladium(II) acetate or palladium(II) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions. For example, H2TPP and palladium(II) acetate can be refluxed in chloroform at 90°C for 12 hours under an inert atmosphere to yield the desired complex .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (meso-Tetraphenylporphyrinato)palladium undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, such as the Wacker-type oxidation of alkenes to ketones.
Reduction: The compound can participate in reduction reactions, often facilitated by the palladium center.
Substitution: Ligand substitution reactions are common, where the axial ligands on the palladium can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or benzoquinone as oxidants, often in the presence of co-catalysts like phenylsilane.
Reduction: Hydrogen gas or hydride donors in the presence of suitable solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ketones are commonly formed, while in substitution reactions, the products vary based on the substituents introduced .
Scientific Research Applications
(meso-Tetraphenylporphyrinato)palladium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (meso-Tetraphenylporphyrinato)palladium exerts its effects involves the central palladium ion facilitating various chemical transformations. In catalytic processes, the palladium center undergoes cycles of oxidation and reduction, enabling the activation of substrates and the formation of products. In biological applications, the compound can interact with cellular components, such as DNA, leading to cytotoxic effects through mechanisms like oxidative stress .
Comparison with Similar Compounds
(meso-Tetraphenylporphyrinato)platinum: Similar in structure but with a platinum center, often used in similar catalytic and therapeutic applications.
(meso-Tetraphenylporphyrinato)iron: Used as a catalyst in oxidation reactions, particularly in biomimetic systems.
(meso-Tetraphenylporphyrinato)copper: Known for its catalytic properties in oxidation and coupling reactions.
Uniqueness: (meso-Tetraphenylporphyrinato)palladium is unique due to the specific reactivity and catalytic properties imparted by the palladium center. It offers distinct advantages in certain oxidation and coupling reactions compared to its analogs with different metal centers .
Properties
Molecular Formula |
C44H28N4Pd |
---|---|
Molecular Weight |
719.1 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
XKZUJMVAIVMVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.